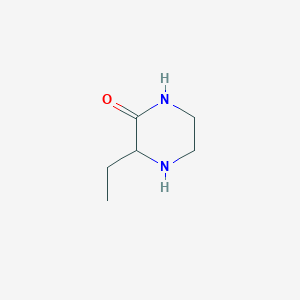

3-Ethyl-piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-piperazin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Ethyl-piperazin-2-one is a derivative of piperazine and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by various research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with appropriate carbonyl compounds under basic conditions. The general method includes:

- Starting Material : Piperazine

- Reagent : Ethyl chloroacetate or similar ethylating agents

- Catalyst : Basic catalyst such as sodium hydride or potassium carbonate

- Reaction Conditions : Heating under reflux in a suitable solvent like ethanol or DMF.

This method yields this compound with moderate to high purity, which can be further purified through recrystallization.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain compounds showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria using agar well diffusion and microdilution methods .

| Compound | Activity | Gram-positive | Gram-negative |

|---|---|---|---|

| This compound | Moderate | Bacillus subtilis | Pseudomonas aeruginosa |

| Compound A | High | Staphylococcus epidermidis | Xanthomonas campestris |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the antiproliferative effects of this compound on various cancer cell lines. For instance, a study highlighted that piperazine derivatives could induce apoptosis in cancer cells, with increased caspase 3/7 activity indicating a mechanism involving programmed cell death .

Key Findings:

- Cell Lines Tested : MV4-11 (leukemia), D425Med (medulloblastoma)

- Mechanism : Induction of apoptosis through caspase activation

- Results : Significant reduction in cell viability at concentrations above 10 µM.

Case Study 1: Anticancer Activity

In a focused study on the anticancer potential of piperazine derivatives, this compound was tested against several tumor cell lines. The results indicated that at higher concentrations, this compound significantly reduced cell proliferation and induced cell cycle arrest in the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound displayed moderate activity against standard strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development .

Molecular Interactions

Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in bacterial fatty acid biosynthesis. The binding affinity scores suggest that this compound could effectively inhibit enoyl reductase, a critical enzyme in bacterial metabolism .

Binding Interactions:

- Target Protein : Enoyl reductase

- Binding Affinity : Ranges from -6.0934 to -9.9114 kcal/mol

- Key Residues Involved : TYR158, ALA191, GLY96

科学的研究の応用

Pharmaceutical Applications

3-Ethyl-piperazin-2-one has garnered attention for its potential as a therapeutic agent due to its structural similarity to other biologically active piperazine derivatives. The compound serves as a scaffold for the development of various drugs targeting multiple biological pathways.

Antidepressant Activity

Piperazine derivatives, including this compound, have been investigated for their effects on serotonin receptors, which are crucial in mood regulation. Studies suggest that these compounds may act as agonists or antagonists at serotonin receptors, indicating potential antidepressant properties .

Anticancer Properties

Research indicates that piperazine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, suggesting that they may serve as lead compounds in anticancer drug development .

Neuropharmacological Applications

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interactions with neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.

Neuroprotective Effects

Studies have demonstrated that certain piperazine derivatives exhibit neuroprotective effects in models of Alzheimer’s disease. These compounds help recover synaptic functions and promote long-term potentiation, which is essential for learning and memory .

Antipsychotic Potential

The structural characteristics of this compound allow it to interact with dopamine receptors, which are implicated in psychotic disorders. Research into its binding affinity suggests it may have antipsychotic properties, warranting further investigation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Efficacy Against Bacterial Strains

A study assessed the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, making it a candidate for further development as an antibacterial agent.

| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 0.030 | S. aureus, E. coli |

| Compound A | 0.025 | S. aureus, E. coli |

| Compound B | 0.050 | P. aeruginosa, E. coli |

Antidepressant Effects

A recent study highlighted the antidepressant-like effects of piperazine derivatives in animal models, suggesting that this compound might influence serotonin pathways positively .

Anticancer Activity

In vitro studies demonstrated that derivatives similar to this compound inhibited cell proliferation in several cancer cell lines, indicating potential as a chemotherapeutic agent .

特性

IUPAC Name |

3-ethylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90485-52-2 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。